molecular formula C17H17NO2S B2886139 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one CAS No. 321432-56-8

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one

Cat. No. B2886139
CAS RN: 321432-56-8
M. Wt: 299.39
InChI Key: UWBIWRHHQPOMFM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one, also known as dimethylsulfoxide-d6 (DMSO-d6), is an organosulfur compound with a wide range of applications in scientific research. It is a non-toxic, colorless, and odorless liquid that can be easily obtained and stored at room temperature. DMSO-d6 is a derivative of dimethyl sulfoxide (DMSO) and has been used in various fields such as biochemistry, organic chemistry, and material science. It is mainly used as a solvent for a variety of organic compounds and as a matrix for NMR spectroscopy.

Scientific Research Applications

Nonlinear Optical Properties

One study focused on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound demonstrated significant third-order nonlinear optical properties and a distinct switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its potential in optical device applications like optical limiters (Rahulan et al., 2014).

Antimicrobial Activities

Another study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety through the reaction of 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with various substituted aminoazopyrazole derivatives. The antimicrobial activity assessment of these new sulfone derivatives indicated that several derivatives exhibited activity surpassing that of reference drugs. Interestingly, derivatives with a single sulfone group were more effective against all tested bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

Photophysical Properties and Sensing Applications

Research on the influence of functional groups on the photophysical properties of dimethylamino chalcones as laser dyes revealed that 3-(4-(Dimethylamino) phenyl)-1-(4,3 di-substituted phenyl)-(2E) - propen -1-one chalcones, when synthesized and examined as optical materials, showed significant absorption and fluorescence properties. The study explored the effects of functional groups and solvents on absorption, fluorescence, Stokes shift, and amplified spontaneous emission, highlighting the potential of these compounds in optical material applications (Ibnaouf et al., 2018).

properties

IUPAC Name

(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBIWRHHQPOMFM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one

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